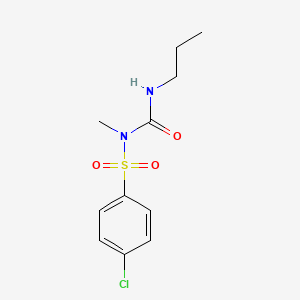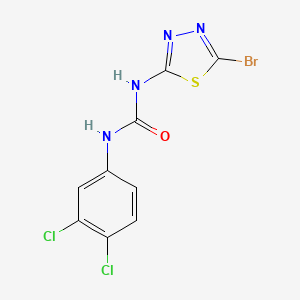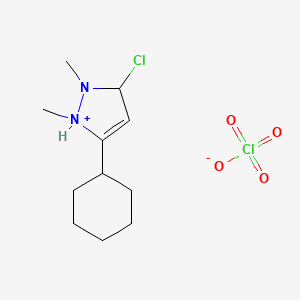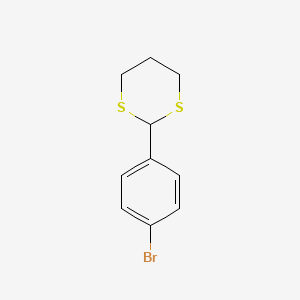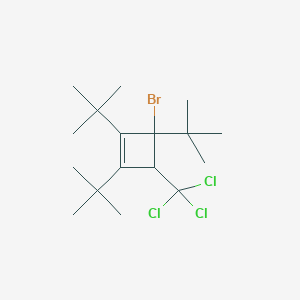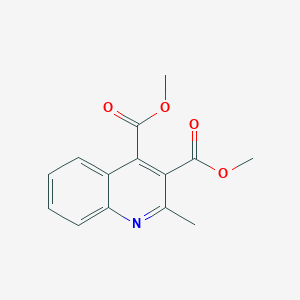
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester is an organic compound with the molecular formula C12H11NO5 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester typically involves the esterification of 3,4-Quinolinedicarboxylic acid, 2-methyl-. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols.
科学的研究の応用
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or biochemical research.
類似化合物との比較
Similar Compounds
- 3-Methyl-2-(2-thienyl)-4-quinolinecarboxylic acid
- 1-Methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 2-Methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid
- 2-Ethyl-4-methyl-3-quinolinecarboxylic acid
Uniqueness
3,4-Quinolinedicarboxylic acid, 2-methyl-, dimethyl ester is unique due to its specific ester functional groups and the position of the methyl group on the quinoline ring. This structural uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
58416-48-1 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC名 |
dimethyl 2-methylquinoline-3,4-dicarboxylate |
InChI |
InChI=1S/C14H13NO4/c1-8-11(13(16)18-2)12(14(17)19-3)9-6-4-5-7-10(9)15-8/h4-7H,1-3H3 |
InChIキー |
DKLPBBDXTYCMJW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


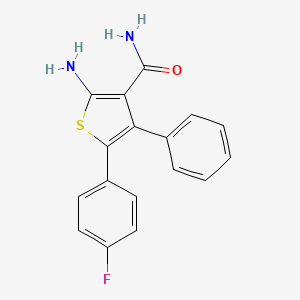
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
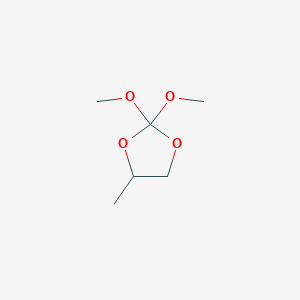
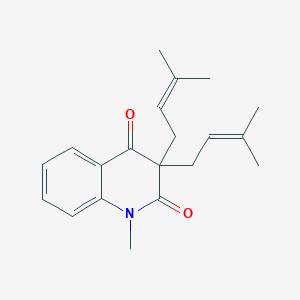
![Methyl 2-[2,5-bis(acetyloxy)benzamido]benzoate](/img/structure/B14607722.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
